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Compound of Interest

Compound Name: 6-Chloropyrido[2,3-d]pyrimidine

Cat. No.: B8409636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of kinase inhibitors based on

the 6-Chloropyrido[2,3-d]pyrimidine scaffold against other well-established kinase inhibitors.

While 6-Chloropyrido[2,3-d]pyrimidine itself is often a synthetic intermediate, its derivatives

have demonstrated significant potential as potent and selective kinase inhibitors. This

document summarizes key experimental data, details relevant experimental protocols, and

visualizes associated signaling pathways to offer a comprehensive resource for researchers in

drug discovery and development.

Introduction to Pyrido[2,3-d]pyrimidines as Kinase
Inhibitors
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous compounds targeting various protein kinases.[1] These kinases are critical

regulators of cellular processes, and their dysregulation is a hallmark of many diseases,

including cancer.[2] Derivatives of the pyrido[2,3-d]pyrimidine core have been extensively

explored as inhibitors of several key kinase families, including Cyclin-Dependent Kinases

(CDKs), Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Vascular

Endothelial Growth Factor Receptors (VEGFRs).[2][3][4]

This guide will focus on the inhibitory profiles of representative pyrido[2,3-d]pyrimidine

derivatives and compare them with other well-known kinase inhibitors to provide a clear
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perspective on their potential and selectivity.

Comparative Kinase Inhibitory Activity
The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of various

pyrido[2,3-d]pyrimidine derivatives against a panel of kinases. For comparison, data for well-

established kinase inhibitors are also included.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Tyrosine Kinases

Compound/
Derivative

Kinase
Target

IC50 (nM)
Reference
Compound

Kinase
Target

IC50 (nM)

PD173074 FGFR1 21.5 Gefitinib EGFR 2-37

PD173074 FGFR3 5

PD173074 VEGFR2 ~100

PD173074 PDGFR 17,600

PD173074 c-Src 19,800

2-anilino-

pyrido[2,3-

d]pyrimidine

derivative

c-Src <10

Oxopyrido[2,

3-

d]pyrimidine

derivative

(24)

EGFR

(L858R/T790

M)

10

Pyrido[2,3-

d]pyrimidine

derivative

(B1)

EGFR

(L858R/T790

M)

13
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Data for PD173074 from multiple sources.[5][6][7] Data for 2-anilino-pyrido[2,3-d]pyrimidine

derivative from a study on c-Src inhibitors.[3] Data for Oxopyrido[2,3-d]pyrimidine derivative

(24) from a study on EGFR inhibitors.[8] Data for Pyrido[2,3-d]pyrimidine derivative (B1) from a

study on EGFR inhibitors.[4]

Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Serine/Threonine

Kinases

Compound/
Derivative

Kinase
Target

IC50 (nM)
Reference
Compound

Kinase
Target

IC50 (nM)

Pyrido[2,3-

d]pyrimidin-7-

one

derivative

CDK4 4 Palbociclib CDK4 11

Pyrido[2,3-

d]pyrimidine

derivative (4)

PIM-1 11.4
Staurosporin

e
PIM-1 16.7

CHIR-99021 GSK-3β 6.7

CHIR-99021 GSK-3α 10

Data for the Pyrido[2,3-d]pyrimidin-7-one derivative from a study on CDK inhibitors.[9] Data for

the Pyrido[2,3-d]pyrimidine derivative (4) from a study on PIM-1 inhibitors.[10] Data for CHIR-

99021 from multiple sources.[11][12][13]

Key Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for elucidating

the mechanism of action of their inhibitors. Below are diagrams of key pathways targeted by

pyrido[2,3-d]pyrimidine derivatives.
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Caption: EGFR-MAPK Signaling Pathway and its inhibition.
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Caption: CDK4/6-Rb Signaling Pathway in cell cycle progression.
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Caption: Src Kinase Signaling Pathways and their inhibition.

Experimental Protocols
Detailed methodologies for key assays used to determine kinase inhibitor potency are provided

below. These protocols are generalized and may require optimization for specific kinases or

compounds.
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Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Kinase Assay
This assay measures the phosphorylation of a substrate by a kinase.

Principle: A biotinylated substrate peptide and a europium (Eu)-labeled anti-phospho-specific

antibody are used. Upon phosphorylation of the substrate by the kinase, the Eu-labeled

antibody binds to the phosphorylated substrate. When a streptavidin-allophycocyanin (SA-

APC) acceptor is added, it binds to the biotinylated substrate, bringing the Eu donor and APC

acceptor into close proximity, resulting in a FRET signal.

Materials:

Kinase of interest

Biotinylated substrate peptide

ATP

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35)

Eu-labeled anti-phospho-specific antibody

Streptavidin-APC

Stop solution (e.g., 10 mM EDTA)

Test compounds (e.g., pyrido[2,3-d]pyrimidine derivatives)

384-well low-volume black plates

TR-FRET compatible plate reader

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then,

dilute the compounds in the kinase assay buffer.
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Kinase Reaction:

Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well

plate.

Add 5 µL of a solution containing the kinase and biotinylated substrate in kinase assay

buffer.

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer.

Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120

minutes).

Detection:

Stop the reaction by adding 5 µL of stop solution containing the Eu-labeled antibody and

SA-APC.

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

Measurement:

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor

(e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.

Data Analysis:

Calculate the ratio of the acceptor to donor fluorescence.

Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a

sigmoidal dose-response curve to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay) Kinase Assay
This bead-based assay measures the phosphorylation of a biotinylated substrate.
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Principle: A biotinylated substrate is phosphorylated by a kinase in the presence of ATP. Upon

completion, streptavidin-coated Donor beads and anti-phospho-specific antibody-conjugated

Acceptor beads are added. The Donor beads bind to the biotinylated substrate, and the

Acceptor beads bind to the phosphorylated epitope. When in close proximity, excitation of the

Donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the

Acceptor beads, leading to light emission at 520-620 nm.

Materials:

Kinase of interest

Biotinylated substrate

ATP

Kinase assay buffer

Streptavidin-coated Donor beads

Anti-phospho-specific antibody-conjugated Acceptor beads

Stop solution (e.g., EDTA)

Test compounds

384-well white plates

AlphaScreen-compatible plate reader

Procedure:

Compound and Reagent Preparation: Prepare serial dilutions of test compounds and

solutions of kinase, substrate, and ATP in kinase assay buffer.

Kinase Reaction:

Add test compound and kinase solution to the wells.
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Add the biotinylated substrate.

Start the reaction by adding ATP.

Incubate at room temperature for the optimized time.

Detection:

Stop the reaction by adding EDTA.

Add a mixture of Donor and Acceptor beads.

Incubate in the dark at room temperature for 60-120 minutes.

Measurement:

Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit to a

dose-response curve to calculate the IC50.

Fluorescence Polarization (FP) Kinase Assay
This is a competitive immunoassay that measures the displacement of a fluorescently labeled

phosphopeptide tracer from an antibody.

Principle: A kinase phosphorylates a substrate. The reaction mixture is then added to a solution

containing a phosphopeptide-specific antibody and a fluorescently labeled phosphopeptide

tracer. The phosphorylated substrate produced by the kinase competes with the fluorescent

tracer for binding to the antibody. Increased kinase activity leads to more phosphorylated

product, which displaces the tracer from the antibody, resulting in a decrease in fluorescence

polarization.

Materials:

Kinase of interest
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Substrate peptide

ATP

Kinase assay buffer

Phosphopeptide-specific antibody

Fluorescently labeled phosphopeptide tracer

Stop solution (e.g., EDTA)

Test compounds

384-well black plates

Fluorescence polarization plate reader

Procedure:

Kinase Reaction:

Set up the kinase reaction in the wells of a 384-well plate containing serially diluted test

compounds, kinase, substrate, and ATP.

Incubate at room temperature for the optimized duration.

Detection:

Stop the reaction by adding EDTA.

Add a pre-mixed solution of the antibody and fluorescent tracer.

Incubate at room temperature to allow the binding to reach equilibrium (e.g., 30-60

minutes).

Measurement:
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Measure the fluorescence polarization of each well using a plate reader equipped with

appropriate filters.

Data Analysis:

Plot the fluorescence polarization values against the logarithm of the inhibitor

concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.[14][15][16]

Conclusion
Derivatives of the 6-Chloropyrido[2,3-d]pyrimidine scaffold have demonstrated significant

promise as potent and, in some cases, highly selective kinase inhibitors. The data presented in

this guide highlight their activity against key cancer-related kinases such as EGFR, CDKs, and

Src family kinases. The provided experimental protocols offer a foundation for researchers to

further characterize these and other novel kinase inhibitors. The signaling pathway diagrams

serve as a visual aid to understand the context in which these inhibitors exert their effects.

Further research and development of pyrido[2,3-d]pyrimidine-based compounds are warranted

to explore their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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